molecular formula C29H34N2O4 B12133241 4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phen yl]-3-hydroxy-3-pyrrolin-2-one

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phen yl]-3-hydroxy-3-pyrrolin-2-one

Cat. No.: B12133241
M. Wt: 474.6 g/mol
InChI Key: BFAUPUIVOXHUOJ-UHFFFAOYSA-N
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Description

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one is a complex organic compound that features a benzofuran moiety, a diethylaminoethyl group, a tert-butylphenyl group, and a hydroxy-pyrrolinone core. Compounds containing benzofuran structures are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for constructing benzofuran rings is through a free radical cyclization cascade, which is known for its high yield and fewer side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzofuran moiety can be reduced to an alcohol.

    Substitution: The diethylaminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The diethylaminoethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Benzo[d]furan-2-ylcarbonyl)-1-[2-(diethylamino)ethyl]-5-[4-(tert-butyl)phenyl]-3-hydroxy-3-pyrrolin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group, for example, can influence the compound’s steric properties and reactivity .

Properties

Molecular Formula

C29H34N2O4

Molecular Weight

474.6 g/mol

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-2H-pyrrol-5-one

InChI

InChI=1S/C29H34N2O4/c1-6-30(7-2)16-17-31-25(19-12-14-21(15-13-19)29(3,4)5)24(27(33)28(31)34)26(32)23-18-20-10-8-9-11-22(20)35-23/h8-15,18,25,33H,6-7,16-17H2,1-5H3

InChI Key

BFAUPUIVOXHUOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC3=CC=CC=C3O2)C4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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